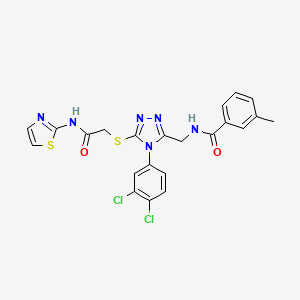
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C22H18Cl2N6O2S2 and its molecular weight is 533.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide (CAS No. 391939-53-0) is a synthetic compound with diverse biological activities. Its complex structure includes a central 1,2,4-triazole ring, a thiazole moiety, and a dichlorophenyl group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The structural features of the compound are significant for its biological activity:
| Component | Description |
|---|---|
| 1,2,4-Triazole Ring | A five-membered heterocyclic ring known for diverse biological properties. |
| Thiazole Moiety | Contains sulfur and nitrogen; potential for hydrogen bonding with biomolecules. |
| Dichlorophenyl Group | Enhances lipophilicity, influencing absorption and distribution in biological systems. |
| Dimethylbenzamide Group | Contributes to overall stability and interaction with biological targets. |
Anticancer Properties
Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. In particular, studies have shown that derivatives similar to this compound demonstrate promising cytotoxic effects against various cancer cell lines:
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity. Studies have demonstrated that derivatives bearing similar structural motifs can significantly inhibit the growth of pathogenic bacteria:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antitumor Activity
A study published in Molecules examined a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the phenyl ring significantly enhanced anticancer efficacy .
Study 2: Antimicrobial Evaluation
Another research article focused on the antimicrobial evaluation of thiazole derivatives revealed that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria, with notable selectivity towards specific strains .
特性
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N6O2S2/c1-13-3-2-4-14(9-13)20(32)26-11-18-28-29-22(30(18)15-5-6-16(23)17(24)10-15)34-12-19(31)27-21-25-7-8-33-21/h2-10H,11-12H2,1H3,(H,26,32)(H,25,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISIZDCNUAJLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














